Enhanced Butyrylcholinesterase (BChE) Selectivity and Potency Over 4-Fluorophenyl and 4-Chlorophenyl Analogs
In a head-to-head comparative study of escitalopram-triazole derivatives, the 2-fluorophenyl-substituted triazole demonstrated superior BChE inhibitory potency relative to its 4-fluorophenyl and 4-chlorophenyl analogs [1]. The 2-fluorophenyl derivative (compound 76) exhibited an IC50 of 4.52 ± 0.17 µM against BChE, representing a 1.17-fold improvement over the 4-fluorophenyl derivative (compound 78, IC50 = 5.31 ± 0.43 µM) and a more pronounced advantage over the 4-chlorophenyl derivative (compound 75, IC50 = 6.71 ± 0.25 µM) [1]. Notably, the 2-fluorophenyl compound showed markedly reduced AChE inhibition compared to BChE, highlighting its selectivity profile [1].
| Evidence Dimension | BChE Inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 4.52 ± 0.17 µM (2-fluorophenyl derivative) |
| Comparator Or Baseline | 4-fluorophenyl derivative: 5.31 ± 0.43 µM; 4-chlorophenyl derivative: 6.71 ± 0.25 µM |
| Quantified Difference | 1.17-fold more potent than 4-F; 1.48-fold more potent than 4-Cl |
| Conditions | In vitro enzyme inhibition assay; Ellman's method; BChE from equine serum |
Why This Matters
This quantitative potency advantage and selectivity profile make the 2-fluorophenyl triazole scaffold a preferred choice for developing BChE-selective inhibitors for neurological disorders.
- [1] Synthesis of novel triazoles and a tetrazole of escitalopram as cholinesterase inhibitors. Bioorg Med Chem Lett. 2015. View Source
